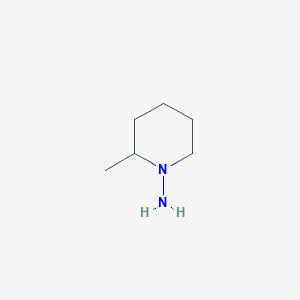

2-Methylpiperidin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHFUGFMQDIJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596333 | |

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21399-44-0 | |

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpiperidin 1 Amine

Conventional Approaches to the N-Aminopiperidine Moiety

The formation of the N-amino group on a secondary amine like piperidine (B6355638) is conventionally achieved through N-amination reactions. A widely utilized method for synthesizing the parent compound, N-aminopiperidine, employs hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. scispace.com This electrophilic amination has been systematically studied to optimize reaction conditions for high yield.

The reaction involves the addition of an aqueous solution of freshly prepared HOSA to an alkaline aqueous solution of the parent piperidine. scispace.comgoogle.com A key parameter for achieving high product conversion is the use of a significant excess of the piperidine substrate relative to the aminating agent. scispace.comgoogle.com Kinetic studies have demonstrated that a high yield of N-aminopiperidine (>90%) requires non-stoichiometric conditions, with an initial molar ratio of piperidine to HOSA of at least 2:1, and optimally as high as 8:1. scispace.comgoogle.com The reaction is typically conducted at controlled, cool temperatures (e.g., 293 K) to manage exothermicity and minimize the formation of degradation by-products such as tetrazene and triazanium salt derivatives. scispace.com Following the reaction, the product is isolated from the aqueous phase. This often involves neutralization with a base like sodium hydroxide, which can induce salting-out, followed by extraction and purification steps like distillation to obtain the final anhydrous product. scispace.com

| Parameter | Condition | Rationale / Outcome |

| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | Effective electrophilic aminating agent. |

| Substrate | Piperidine | Forms the core heterocyclic structure. |

| Stoichiometry | Piperidine:HOSA ratio ≥ 2:1 (optimally 8:1) | An excess of piperidine is crucial for achieving high yields (>90%) and minimizing side reactions. scispace.comgoogle.com |

| Temperature | Cooled (e.g., 293 K) | Controls reaction exothermicity and improves product stability. scispace.com |

| pH Control | Alkaline (using NaOH or KOH) | Manages the reaction medium and facilitates product isolation. scispace.comgoogle.com |

| Workup | Neutralization, extraction, distillation | Isolates and purifies N-aminopiperidine from salts and by-products. scispace.com |

This interactive table summarizes the conventional synthesis conditions for the N-aminopiperidine core structure.

Advanced Strategies for the Synthesis of 2-Methylpiperidin-1-amine

Advanced synthetic strategies for this compound focus on efficiency, selectivity, and the introduction of chirality. These methods often involve the synthesis of the substituted piperidine ring followed by N-amination, or integrated approaches that build the molecule with the desired stereochemistry from the outset. Modern methods for constructing the piperidine ring itself include multicomponent reactions, intramolecular cyclizations, and catalytic hydrogenations. nih.gov For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids and iridium-catalyzed hydrogen transfer cascades represent powerful methods for forming substituted piperidine rings. nih.gov

The presence of a stereocenter at the C2 position makes the synthesis of enantiomerically pure (R)- or (S)-2-Methylpiperidin-1-amine a significant objective. Several asymmetric strategies can be employed to achieve this.

Enzymatic Asymmetric Synthesis: Biocatalysis offers a highly selective route to chiral amines. ω-transaminases (TAs) are enzymes capable of asymmetric amination of prochiral ketones to produce enantiomerically pure amines. beilstein-journals.org In a strategy applicable to 2-methylpiperidine (B94953), a suitable prochiral precursor, such as 1-Boc-2-methyl-piperidin-X-one, could be subjected to amination using an immobilized ω-transaminase. This approach provides the target chiral amine in a single step with potentially high yield and enantiomeric excess. beilstein-journals.org

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, a chiral precursor like D-phenylglycinol can be used to construct the piperidine ring, inducing asymmetry during the process. researchgate.net In a relevant synthetic pathway, the chiral auxiliary is first condensed with a precursor that forms the piperidine ring. Subsequent alkylation to introduce the methyl group is then directed by the auxiliary, leading to a diastereoselective outcome. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral 2-methylpiperidine precursor.

Diastereoselective Addition: When a precursor already contains stereocenters, controlling the diastereoselectivity of subsequent reactions is critical. In syntheses involving the addition of nucleophiles to cyclic ketones or imines, the choice of reagents and additives can significantly influence the diastereomeric ratio (d.r.). For instance, studies on the synthesis of complex molecules containing substituted rings have shown that the use of different lithium amide bases (e.g., lithium diisopropylamide vs. lithium N-methylpiperazide) and salt additives like lithium bromide (LiBr) can dramatically alter the yield and selectivity of 1,2-addition reactions, thereby controlling the formation of the desired diastereomer. nih.govresearchgate.net

| Strategy | Principle | Key Reagents/Catalysts | Advantages |

| Enzymatic Amination | Asymmetric amination of a prochiral ketone precursor. | ω-Transaminases (TAs) | High enantioselectivity, mild reaction conditions, environmentally friendly. beilstein-journals.org |

| Chiral Auxiliaries | A covalently bonded chiral molecule directs the stereochemistry of a key bond-forming step. | D-phenylglycinol, etc. | Covalent control of stereochemistry, can lead to high diastereomeric excess. researchgate.net |

| Diastereoselective Addition | Control of reagent and additive selection to favor the formation of one diastereomer over another. | Specific lithium amide bases, LiBr additive | Allows for tuning of selectivity in additions to chiral precursors. nih.gov |

This interactive table compares advanced strategies for achieving stereocontrol in the synthesis of chiral piperidines.

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, energy consumption, and the use of hazardous materials. unibo.itrsc.org

Flow Chemistry and Green Solvents: Continuous flow platforms offer enhanced safety, efficiency, and scalability compared to batch processes. A sustainable synthesis of a related piperidine-containing molecule, mepivacaine, was achieved using a multi-step continuous platform. unibe.ch A key green feature of this process was a reductive amination step performed in water as the solvent, using formic acid as a benign reducing agent, which avoids atom-inefficient and hazardous reagents like sodium cyanoborohydride. unibe.ch

Enzymatic and Photoredox Catalysis: As mentioned, enzymes operate under mild, aqueous conditions and are a cornerstone of green chemistry. beilstein-journals.orgnih.gov Beyond transaminases, lipases like Candida antarctica lipase (B570770) B (CALB) have been used for sustainable amide synthesis in green solvents such as cyclopentyl methyl ether, demonstrating the potential for enzymatic methods in various bond-forming reactions. nih.gov Furthermore, visible-light photoredox catalysis, using ruthenium or iridium complexes, provides a green method for activating amines and promoting reactions under mild conditions, driven by energy from commercial light sources. sciencedaily.com

Alternative Energy Sources: To reduce energy consumption, alternative technologies to conventional heating are being explored. High-pressure Q-Tube reactors have been shown to be an economic and energy-saving alternative to microwave reactors, capable of accelerating reactions and providing high yields in short timeframes. nih.gov

| Green Approach | Principle | Example Application | Sustainability Benefit |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a single batch. | Multi-step synthesis of mepivacaine. unibe.ch | Improved safety, efficiency, scalability, and heat transfer. |

| Aqueous/Green Solvents | Replacing volatile organic compounds (VOCs) with water or bio-based solvents. | Reductive amination in water. unibe.ch | Reduced environmental impact and toxicity. |

| Biocatalysis | Using enzymes to catalyze reactions. | Asymmetric amination with ω-transaminases. beilstein-journals.org | High selectivity, mild conditions, biodegradable catalysts. |

| Photoredox Catalysis | Using visible light to drive chemical reactions. | Amine activation using Ru/Ir catalysts. sciencedaily.com | Use of a renewable energy source, mild conditions. |

| Alternative Energy | Employing energy-efficient reactors. | Use of Q-Tube systems for rapid synthesis. nih.gov | Reduced energy consumption and reaction times. |

This interactive table outlines sustainable and green chemistry protocols applicable to the synthesis of this compound.

Precursor Design and Development for this compound Synthesis

Pyridine-Based Precursors: A common and direct route to the 2-methylpiperidine skeleton is the catalytic hydrogenation of a 2-methylpyridine (B31789) (α-picoline) derivative. This approach is advantageous as substituted pyridines are often commercially available or readily synthesized. The reduction of the aromatic ring to the saturated piperidine can be achieved using various catalysts and conditions.

Acyclic Precursors for Intramolecular Cyclization: Open-chain precursors containing both the amine and a reactive carbonyl or haloalkyl group can be designed to undergo intramolecular cyclization. For example, an appropriately substituted ϖ-amino aldehyde or ketone can cyclize via intramolecular reductive amination to form the piperidine ring. This strategy allows for the stereocenters to be set in the acyclic precursor before the ring-closing step. nih.gov

Protected Piperidone Precursors: Commercially available piperidones serve as versatile precursors. For instance, N-Boc-piperidin-4-one can undergo a series of reactions to build the desired substitution pattern. researchgate.net For this compound, a strategy could involve the α-methylation of a protected piperidone, followed by transformations to install the amine at the nitrogen atom. The use of a protecting group like tert-butyloxycarbonyl (Boc) is critical to moderate the reactivity of the piperidine nitrogen while other parts of the molecule are being modified. beilstein-journals.orgresearchgate.net

| Precursor Type | Synthetic Route | Key Features |

| 2-Methylpyridine Derivatives | Catalytic Hydrogenation | Direct route to the 2-methylpiperidine core; relies on availability of substituted pyridines. |

| Acyclic Amino-aldehydes/ketones | Intramolecular Reductive Amination/Cyclization | Flexible approach; allows for stereocontrol in the acyclic chain before ring formation. nih.gov |

| Protected Piperidones | α-Alkylation and functional group manipulation | Utilizes readily available cyclic ketones; protecting groups (e.g., Boc) are essential for regiocontrol. researchgate.net |

| Hydroxylamine-O-Sulfonic Acid | N-Amination | The primary precursor for installing the N-amino group onto the pre-formed 2-methylpiperidine ring. scispace.com |

This interactive table details key precursors and their corresponding synthetic applications for constructing this compound.

Reactivity and Mechanistic Studies of 2 Methylpiperidin 1 Amine

Nucleophilic Reactivity and Derivatization Strategies of the Hydrazine (B178648) Moiety

The hydrazine functional group in 2-methylpiperidin-1-amine is characterized by the presence of two nitrogen atoms, with the terminal amino group exhibiting significant nucleophilic character. umich.edu This reactivity is central to many of its chemical transformations and derivatization strategies. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, making it a versatile building block in organic synthesis.

A primary application of the nucleophilic nature of this compound is its condensation reaction with aldehydes and ketones to form hydrazones. nih.govyoutube.com This reaction typically proceeds under mild conditions, often with acid catalysis, and results in the formation of a carbon-nitrogen double bond. youtube.commasterorganicchemistry.com The resulting hydrazones are stable compounds with diverse applications. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The nucleophilicity of amines, and by extension hydrazines, is influenced by several factors, including steric hindrance and electronic effects. masterorganicchemistry.com While secondary amines are generally more nucleophilic than primary amines, the presence of the methyl group at the 2-position of the piperidine (B6355638) ring in this compound can introduce steric constraints that may modulate its reactivity compared to unsubstituted piperidin-1-amine. masterorganicchemistry.com

Derivatization of the hydrazine moiety is a common strategy to enhance the analytical detection of molecules or to introduce new functionalities. For instance, hydrazines can be reacted with various reagents to form derivatives with improved chromatographic or mass spectrometric properties. nih.gov 2-Hydrazinoquinoline, a related hydrazine-containing compound, has been utilized as a derivatization agent for the analysis of carboxylic acids, aldehydes, and ketones in metabolomic studies. nih.gov This highlights the potential of the hydrazine group in this compound for similar applications.

The table below summarizes the typical reactions involving the nucleophilic hydrazine moiety.

Electrophilic Activation and Transformations Involving this compound

While the primary reactivity of this compound is nucleophilic, the nitrogen atoms can be rendered electrophilic through specific activation methods. One common transformation is the reaction with nitrous acid (HONO) to form N-nitrosoamines. libretexts.org This reaction involves the nitrosyl cation (NO+) as the electrophile, which is attacked by the nucleophilic amine nitrogen. libretexts.org The resulting N-nitroso-2-methylpiperidine is a stable compound that can undergo further chemical transformations.

The electrophilically activated N-nitroso derivative can participate in a variety of reactions. For instance, under certain conditions, N-nitrosoamines can undergo reduction to regenerate the parent amine or be transformed into other functional groups. The chemistry of N-nitroso compounds is extensive and has been a subject of significant research interest.

Another avenue for electrophilic activation involves the formation of sulfonyl derivatives. Reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base leads to the formation of a sulfonamide. This transformation effectively modifies the electronic properties of the nitrogen atom, influencing its subsequent reactivity.

Participation in Ring-Forming and Cycloaddition Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine moiety and a cyclic amine scaffold, makes it a valuable participant in various ring-forming and cycloaddition reactions for the synthesis of heterocyclic compounds.

Hydrazide-hydrazone derivatives, which can be synthesized from this compound, are versatile intermediates for the synthesis of a variety of heterocyclic systems, including coumarins, pyridines, and thiazoles. nih.gov For example, the reaction of a hydrazide with a suitable precursor can lead to the formation of a new heterocyclic ring.

The hydrazine moiety can also participate in [3+2] cycloaddition reactions with appropriate dipolarophiles. This approach provides a direct route to five-membered heterocyclic rings. The specific outcome of these reactions is dependent on the nature of the reactants and the reaction conditions.

Investigations into Rearrangement Pathways of this compound Derivatives

The derivatives of this compound can potentially undergo various rearrangement reactions, a common feature in nitrogen-containing organic compounds. While specific studies on the rearrangement pathways of this compound derivatives are not extensively documented in the provided search results, analogous rearrangements in similar systems can be considered.

For instance, acylhydrazides derived from this compound could be precursors for Curtius-type rearrangements. This reaction typically involves the thermal or photochemical decomposition of an acyl azide (B81097) (which can be formed from the corresponding acylhydrazide) to an isocyanate, which can then be trapped by various nucleophiles.

Another potential rearrangement is the Hofmann rearrangement, where a primary amide is treated with a halogen in the presence of a strong base to yield a primary amine with one less carbon atom. While not directly applicable to this compound itself, derivatives containing an amide functionality could potentially undergo this transformation.

Computational Probing of Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. While specific computational studies focused solely on this compound were not identified in the initial search, computational methods have been extensively applied to understand the reactivity of related amines and hydrazines.

Density Functional Theory (DFT) calculations are commonly used to model reaction pathways, determine transition state geometries and energies, and predict reaction outcomes. Such studies have been employed to investigate the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine, providing insights into the reaction mechanism and the role of intermediates. nih.gov

Furthermore, computational studies have been used to explore the nucleophilicity of amines and hydrazines. researchgate.net These studies can help to rationalize experimental observations and predict the reactivity of new compounds. For example, computational analysis can shed light on the "alpha-effect," the enhanced nucleophilicity of atoms bearing a lone pair of electrons adjacent to the reacting center, although this effect is not always observed for hydrazines. researchgate.net

The table below presents a hypothetical comparison of calculated and experimental properties for a reaction involving a hydrazine, illustrating the type of data generated from computational studies.

2 Methylpiperidin 1 Amine As a Privileged Building Block in Complex Molecule Synthesis

Application in Heterocyclic System Construction

The construction of heterocyclic systems is a cornerstone of medicinal and materials chemistry. However, the direct utilization of 2-methylpiperidin-1-amine in the synthesis of such scaffolds appears to be an underexplored area of research.

Synthesis of Fused and Bridged Nitrogen Heterocycles

Fused and bridged nitrogen heterocycles are prevalent motifs in a vast array of biologically active compounds and functional materials. A thorough search of chemical databases and literature provides no specific examples of this compound being employed as a key building block in the synthesis of either fused or bridged nitrogen-containing heterocyclic systems. While the broader class of piperidine (B6355638) derivatives is extensively used in such synthetic endeavors, the unique reactivity and stereochemical implications of the N-amino group in this compound have not been documented in this context.

Development of Spirocyclic Scaffolds Utilizing this compound

Spirocycles, with their inherent three-dimensionality, are of increasing interest in drug discovery. mdpi.comrsc.org The synthesis of spirocyclic piperidines is a well-established field, often involving the use of various piperidine-containing starting materials. wikipedia.orgresearchgate.net However, there is no specific mention in the reviewed literature of this compound being used to construct spirocyclic scaffolds. The potential of its 1-amino-2-methylpiperidine core as a precursor for novel spirocyclic systems remains a theoretical prospect awaiting investigation.

Incorporation into Nitrogen-Containing Chiral Auxiliary Systems

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While numerous nitrogen-containing heterocycles serve as effective chiral auxiliaries, there are no documented instances of this compound being developed or utilized for this purpose. The presence of a stereocenter at the 2-position and the reactive N-amino group could theoretically be exploited for the design of a novel chiral auxiliary; however, no such research has been reported.

Utilization in the Preparation of Novel Organic Ligands and Organocatalysts

The development of novel ligands for metal catalysis and metal-free organocatalysts is a vibrant area of chemical research. Piperidine moieties are frequently incorporated into the design of such molecules. wikipedia.org Despite this, a detailed literature survey did not yield any reports on the synthesis or application of organic ligands or organocatalysts derived from this compound. The potential for this compound to act as a bidentate ligand through its two nitrogen atoms or to be functionalized into a chiral organocatalyst has not been explored in the available scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylpiperidin 1 Amine and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of piperidine (B6355638) derivatives. ias.ac.inresearchgate.netrsc.org The analysis of chemical shifts, coupling constants, and through-space interactions provides a detailed picture of the molecule's preferred conformations.

The conformational landscape of 2-Methylpiperidin-1-amine is dominated by the chair conformation of the piperidine ring, which minimizes steric and torsional strain. ias.ac.in The key conformational question pertains to the relative orientation (axial or equatorial) of the 2-methyl and 1-amino substituents.

One-dimensional (1D) ¹H NMR spectroscopy provides initial insights. The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons are diagnostic of their orientation. For instance, a large coupling constant (typically 10-13 Hz) between vicinal protons indicates a trans-diaxial relationship, which is characteristic of a chair conformation. ias.ac.in In the preferred conformation of this compound, the 2-methyl group is expected to occupy the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions it would experience in an axial position.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of all proton and carbon signals. ias.ac.in Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about through-space proximity between protons, confirming the spatial relationship between the methyl group and adjacent ring protons, further solidifying the assignment of an equatorial methyl group.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |

|---|---|---|---|

| N-NH₂ | ~2.5 (broad s, 2H) | N/A | N/A |

| C2-H | ~2.8 (m, 1H) | ~55.0 | J(H2ax, H3ax) ≈ 11, J(H2ax, H3eq) ≈ 3 |

| C3 | ~1.6 (m, 2H) | ~34.5 | - |

| C4 | ~1.4 (m, 2H) | ~25.0 | - |

| C5 | ~1.7 (m, 2H) | ~26.5 | - |

| C6 | ~2.9 (m, 1H, eq), ~2.4 (m, 1H, ax) | ~58.0 | J(gem) ≈ 12 |

| 2-CH₃ | ~1.1 (d, 3H) | ~20.0 | J(CH₃, H2) ≈ 7 |

This compound exhibits two primary dynamic processes amenable to study by dynamic NMR (DNMR): ring inversion (chair-to-chair interconversion) and rotation about the N-N single bond. Temperature-dependent NMR experiments allow for the quantification of the energy barriers associated with these processes. rsc.orgresearchgate.net

As the temperature is lowered, the rate of these dynamic processes decreases. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the non-equivalent protons in the two conformations merge into a single broad peak. acs.org By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for the process can be calculated using the Eyring equation. researchgate.net

For N-amino piperidines, the barrier to ring inversion is typically in the range of 10-12 kcal/mol. The barrier to rotation around the N-N bond can be higher, often influenced by the steric bulk of substituents. rsc.org The presence of the methyl group at the C2 position can influence both the rate of ring inversion and N-N bond rotation.

| Dynamic Process | Typical ΔG‡ (kcal/mol) | Method of Determination |

|---|---|---|

| Piperidine Ring Inversion | 10 - 12 | Dynamic ¹H NMR (Line Shape Analysis) |

| N-N Bond Rotation | 12 - 15 | Dynamic ¹H NMR (Coalescence Temperature) |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. mdpi.com This technique allows for the unambiguous determination of bond lengths, bond angles, and molecular conformation.

An X-ray crystallographic study of this compound would confirm the chair conformation of the piperidine ring. It would also definitively establish the equatorial position of the 2-methyl group and the geometry at the exocyclic nitrogen atom. For a chiral sample, the analysis can determine the absolute stereochemistry (R or S) at the C2 position. The data provide a static, solid-state snapshot that complements the dynamic information obtained from solution-state NMR.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C-N Bond Length (ring) | 1.46 - 1.48 Å |

| N-N Bond Length | 1.43 - 1.45 Å |

| C-C-N Bond Angle (ring) | 110 - 112° |

| Ring Conformation | Chair |

High-Resolution Mass Spectrometry and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For amines, the "nitrogen rule" is a key diagnostic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com this compound (C₆H₁₄N₂) has two nitrogen atoms, and thus its molecular ion peak ([M]⁺•) will have an even mass-to-charge ratio (m/z) of 114.

The fragmentation of cyclic amines is typically initiated by the removal of an electron from one of the nitrogen atoms. whitman.edu The primary fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. jove.comjove.com For this compound, this can lead to several characteristic fragment ions:

Loss of the methyl group: α-cleavage at the C2-CH₃ bond is less common than ring cleavage.

Ring Cleavage: The most prominent fragmentation involves cleavage of the C2-C3 or C5-C6 bonds, leading to the formation of a stable, resonance-stabilized iminium ion. whitman.edu This process can lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments, resulting in characteristic peaks in the spectrum. youtube.com

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺• (Molecular Ion) | - |

| 113 | [M-H]⁺ | Loss of a hydrogen atom |

| 99 | [M-CH₃]⁺ | Loss of methyl radical (less common) |

| 85 | [C₅H₁₁N₂]⁺ | α-cleavage followed by ring opening |

| 70 | [C₄H₈N]⁺ | Ring cleavage with loss of CH₃N₂H₂ |

Computational Chemistry and Theoretical Investigations of 2 Methylpiperidin 1 Amine

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of a molecule is fundamental to its chemical behavior. Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to probe the electronic landscape of molecules like 2-Methylpiperidin-1-amine.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high degree of accuracy. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally demanding, it provides a solid baseline for understanding electronic properties.

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate alternative. DFT methods calculate the electron density of a system to determine its energy and other properties. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial for the accuracy of the calculations. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), which offer a good balance of accuracy and computational cost.

For this compound, these calculations can elucidate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with these calculations. NBO analysis can provide insights into charge distribution, intramolecular interactions, and the nature of chemical bonds within the this compound molecule.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Conformational Landscape Mapping and Energetic Analysis

The flexibility of the piperidine ring in this compound gives rise to a complex conformational landscape. The six-membered ring can adopt several conformations, with the "chair" and "twist-boat" (or "twist") forms being the most significant. The substituents on the ring—the methyl group at the 2-position and the amino group at the 1-position—can exist in either axial or equatorial positions in the chair conformation, leading to different stereoisomers with distinct energies.

Computational methods are invaluable for mapping this landscape and determining the relative stabilities of the different conformers. By systematically exploring the potential energy surface of the molecule, researchers can identify the various local minima corresponding to stable conformers and the transition states that connect them.

The relative energies of these conformers can be calculated with high accuracy using methods like DFT. These calculations can predict the most stable conformer under a given set of conditions. For substituted piperidines, the chair conformation is generally the most stable. The preference for axial or equatorial substitution is governed by a complex interplay of steric and electronic effects. For instance, in N-methylpiperidine, a compound structurally related to the core of this compound, computational studies have identified both chair and twist conformers and have quantified their energy differences nih.gov.

The results of such an analysis for this compound would provide crucial information on its three-dimensional structure and how this might influence its interactions with other molecules.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Methyl, Equatorial Amino) | 0.00 |

| Chair (Axial Methyl, Equatorial Amino) | 1.85 |

| Twist-Boat | 5.50 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable insights into its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide information about the vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. By analyzing the calculated frequencies and their corresponding atomic motions, each band can be assigned to a specific functional group vibration (e.g., N-H stretch, C-H stretch, C-N stretch). For amines, characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ range. A study on 2- and 3-methylpiperidine (B147322) utilized DFT calculations to analyze their vibrational spectra, demonstrating the utility of this approach nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. These theoretical predictions can be instrumental in assigning the signals in an experimental NMR spectrum. For this compound, the chemical shifts of the protons and carbons in the piperidine ring and the methyl and amino groups can be calculated. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field in the ¹H NMR spectrum.

The close agreement between theoretically predicted and experimentally measured spectroscopic data provides strong evidence for the accuracy of the computed molecular structure and electronic properties.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 55.8 |

| C3 | 32.1 |

| C4 | 24.5 |

| C5 | 26.3 |

| C6 | 48.2 |

| Methyl-C | 19.7 |

Reaction Pathway Energetics and Transition State Characterization

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods allow for the detailed investigation of reaction pathways, providing insights into the energetics and structures of reactants, products, intermediates, and transition states.

For this compound, theoretical calculations can be used to model a variety of potential reactions, such as nucleophilic substitution at the amino group or reactions involving the piperidine ring. By mapping the potential energy surface of a reaction, a minimum energy pathway can be identified.

A key aspect of this analysis is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can not only calculate the energy of the transition state but also determine its geometry.

For example, a theoretical investigation into the reaction of 2-methylpiperidine (B94953) with maleic anhydride (B1165640) used DFT to explore possible reaction pathways. nih.gov This study illustrates how computational chemistry can be used to rationalize experimental observations and provide a detailed, molecular-level understanding of a reaction mechanism. Similar studies on this compound could predict its reactivity and guide the design of new synthetic routes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Products | -15.8 |

Emerging Research Directions and Future Prospects for 2 Methylpiperidin 1 Amine

Novel Synthetic Transformations Employing 2-Methylpiperidin-1-amine

The development of efficient and stereoselective synthetic methods is a cornerstone of modern organic chemistry. Chiral amines, such as this compound, are pivotal in this endeavor, often serving as chiral auxiliaries or organocatalysts to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to direct the synthesis towards a specific stereoisomer. acs.orgsigmaaldrich.com

While direct applications of this compound in novel transformations are still an emerging area, its structural motifs are present in a variety of catalytic and synthetic contexts. The piperidine (B6355638) ring is a core structure in many synthetic pharmaceuticals and natural products. nih.govacs.org The development of new synthetic routes to functionalized piperidines, often involving stereoselective steps, highlights the importance of chiral building blocks. digitellinc.com For instance, asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved using chiral auxiliaries derived from amino acids, demonstrating the power of chirality in controlling reaction outcomes. nih.gov

Future research is anticipated to focus on leveraging the inherent chirality of this compound in asymmetric synthesis. Potential applications include its use as a chiral ligand for metal-catalyzed reactions or as an organocatalyst in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The methyl group at the 2-position provides a stereogenic center that can effectively bias the facial selectivity of reactions, leading to high enantiomeric or diastereomeric excesses.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation Type | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Asymmetric Aldol Reaction | Chiral Base or Ligand | Enantioselective formation of β-hydroxy carbonyl compounds |

| Michael Addition | Organocatalyst | Stereoselective 1,4-addition to α,β-unsaturated systems |

| Asymmetric Hydrogenation | Chiral Ligand for Metal Catalyst | Enantioselective reduction of prochiral olefins or ketones |

| Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Diastereo- and enantioselective cycloaddition |

The exploration of this compound and its derivatives in these transformations could lead to the development of novel and efficient routes to complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

Integration into Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are rapidly expanding, offering advantages in terms of efficiency, safety, reproducibility, and scalability over traditional batch processes. nist.govresearchgate.net Continuous flow systems, in particular, allow for precise control over reaction parameters and can facilitate the use of immobilized reagents and catalysts, simplifying purification and product isolation. acs.orgrsc.org

The integration of chiral amines like this compound into these platforms is a promising area of research. As a chiral catalyst or reagent, it could be immobilized on a solid support and packed into a column for use in a continuous flow reactor. sigmaaldrich.comresearchgate.net This approach would allow for the continuous production of chiral molecules, with the catalyst being easily retained and reused, thereby reducing waste and cost. acs.org The synthesis of piperidine derivatives has already been demonstrated in flow microreactors through methods like electroreductive cyclization, showcasing the feasibility of producing such heterocyclic structures in continuous systems. nih.gov

Automated synthesis platforms, which can perform multiple reaction steps sequentially without manual intervention, could also benefit from the use of this compound. chemsynthesis.commdpi.com For example, in the automated synthesis of peptide or small molecule libraries, this compound could be used as a chiral building block or a key reagent in a stereoselective transformation step. The development of robust and reliable methods for incorporating such chiral amines into automated workflows will be crucial for accelerating drug discovery and materials development.

Table 2: Potential Applications of this compound in Advanced Synthesis Platforms

| Platform | Method of Integration | Potential Advantage |

|---|---|---|

| Flow Chemistry | Immobilization on a solid support in a packed-bed reactor | Continuous production, catalyst recyclability, enhanced safety |

| Automated Synthesis | Use as a building block or reagent in an automated protocol | High-throughput synthesis of chiral compound libraries |

| Chemoenzymatic Flow Synthesis | In combination with immobilized enzymes for cascade reactions | Increased efficiency and stereoselectivity in multi-step syntheses acs.org |

Exploration in Materials Science and Supramolecular Assemblies

The unique structural features of this compound also make it an attractive candidate for applications in materials science and supramolecular chemistry. The piperidine ring is a versatile scaffold that can be incorporated into polymers and other materials to impart specific properties. acs.orgdigitellinc.com For instance, polymers containing piperidine-based pendant groups have been investigated as kinetic hydrate (B1144303) inhibitors and for their temperature-responsive behavior in aqueous solutions. acs.org Cationic polymers incorporating piperidine have also been designed for biological applications due to their ability to be protonated at physiological pH. digitellinc.com

In the realm of supramolecular chemistry, the chirality and hydrogen-bonding capabilities of this compound could be exploited to direct the self-assembly of complex, ordered structures. Chiral molecules are known to play a crucial role in the formation of helical and other intricate supramolecular architectures. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the piperidine ring can act as acceptors, facilitating the formation of well-defined assemblies.

Furthermore, amine-functionalized molecules are of significant interest as linkers for the synthesis of metal-organic frameworks (MOFs). rsc.org These porous materials have applications in gas storage, separation, and catalysis. The incorporation of a chiral linker like this compound into an MOF could lead to the development of chiral porous materials capable of enantioselective separations or asymmetric catalysis.

Table 3: Potential Roles of this compound in Materials Science

| Area | Potential Application | Key Feature Utilized |

|---|---|---|

| Polymer Chemistry | Monomer for functional polymers | Piperidine ring for specific physicochemical properties |

| Supramolecular Chemistry | Chiral building block for self-assembling systems | Chirality and hydrogen-bonding capabilities |

| Metal-Organic Frameworks | Chiral organic linker | Porosity and enantioselectivity |

| Drug Delivery | Component of bioactive films or hydrogels | Biocompatibility and functional handles for drug attachment nih.gov |

The continued exploration of this compound in these emerging areas is expected to unlock new functionalities and applications, further establishing its importance as a versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylpiperidin-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, alkylation of piperidine precursors using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) . Critical parameters include temperature control (0°C to room temperature), solvent selection (e.g., MeOH for deprotection), and purification via column chromatography. Yield optimization may require adjusting stoichiometry or using catalytic agents like triethylamine (Et₃N) to mitigate side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the piperidine ring protons (δ 1.5–2.5 ppm, multiplet splitting) and the methyl group (δ ~1.2 ppm, singlet). Solvent choice (e.g., CD₃OD) minimizes exchange broadening for amine protons .

- Mass Spectrometry (ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Exact mass analysis (HRMS) validates the molecular formula (C₆H₁₄N₂) .

- IR Spectroscopy : NH stretching vibrations (~3300 cm⁻¹) and ring deformation modes (~1450 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as a precursor for:

- Neurological Studies : Analog design for neurotransmitter receptors (e.g., serotonin/dopamine analogs) due to its amine and heterocyclic structure .

- Drug Development : Incorporation into scaffolds targeting enzyme inhibition (e.g., methyltransferases) via structural derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Strategies include:

- Standardized Protocols : Replicate assays with identical conditions (e.g., pH, temperature) and controls (positive/negative benchmarks) .

- Orthogonal Validation : Cross-verify results using complementary techniques (e.g., SPR for binding affinity vs. functional cell-based assays) .

- Statistical Rigor : Apply ANOVA or t-tests to compare IC₅₀/EC₅₀ values across studies .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation or employ enantioselective catalysts (e.g., Ru-based complexes) .

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® columns) with polar mobile phases (hexane/isopropanol) to assess purity. Compare retention times with racemic standards .

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries (e.g., Gaussian 16) to identify nucleophilic sites (amine nitrogen vs. methyl group).

- MD Simulations : Model solvation effects (e.g., water/DMSO) to predict reaction pathways .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for SN2 reactions) .

Q. What experimental designs mitigate side reactions during the functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during alkylation, followed by acidic cleavage (HCl/dioxane) .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce undesired polymerization or over-alkylation .

- In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.